{4-[5-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}(3-fluorophenyl)methanone
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Overview
Description
2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the fluorinated benzoyl and piperazine groups. Common reagents used in these reactions include fluorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated and nitro-substituted aromatic rings contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
- (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Uniqueness
Compared to similar compounds, 2-{2-FLUORO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-4-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique combination of fluorinated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H24F2N4O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[4-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C26H24F2N4O3/c27-21-7-3-6-19(14-21)26(33)30-12-10-29(11-13-30)24-16-23(22(28)15-25(24)32(34)35)31-9-8-18-4-1-2-5-20(18)17-31/h1-7,14-16H,8-13,17H2 |
InChI Key |
WRFANHGFSHYBAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)[N+](=O)[O-])F |
Origin of Product |
United States |
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